molecular formula C3H2N2OS B6589644 1,2,4-thiadiazole-3-carbaldehyde CAS No. 1083401-27-7

1,2,4-thiadiazole-3-carbaldehyde

Cat. No. B6589644
CAS RN: 1083401-27-7
M. Wt: 114.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Thiadiazole-3-carbaldehyde (TDC) is a type of heterocyclic compound, which is a five-membered ring consisting of one nitrogen atom and four carbon atoms. It is a colorless solid that is soluble in water, alcohol, and a variety of other organic solvents. TDC is a versatile molecule that has been used in a variety of applications, including synthesis, scientific research, and drug development.

Scientific Research Applications

1,2,4-thiadiazole-3-carbaldehyde has been used in a variety of scientific research applications, including the synthesis of bioactive molecules, the development of novel drugs, and the study of biochemical and physiological effects. 1,2,4-thiadiazole-3-carbaldehyde has been used in the synthesis of a variety of bioactive molecules, including antibiotics, antifungal agents, and anti-inflammatory agents. 1,2,4-thiadiazole-3-carbaldehyde has also been used in the development of novel drugs, such as anti-cancer agents and anti-viral agents. Additionally, 1,2,4-thiadiazole-3-carbaldehyde has been used in the study of biochemical and physiological effects, including the effects of drugs on the human body.

Mechanism of Action

The mechanism of action of 1,2,4-thiadiazole-3-carbaldehyde is not completely understood, but it is believed to act as a catalyst in the synthesis of bioactive molecules and drugs. Specifically, 1,2,4-thiadiazole-3-carbaldehyde is believed to facilitate the formation of a bond between the reactants, which leads to the formation of the desired product. Additionally, 1,2,4-thiadiazole-3-carbaldehyde may also act as a chelating agent, which helps to stabilize the reaction products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,2,4-thiadiazole-3-carbaldehyde are not well understood, but it is believed to have a variety of effects on the human body. Specifically, 1,2,4-thiadiazole-3-carbaldehyde is believed to have anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, 1,2,4-thiadiazole-3-carbaldehyde is believed to have antioxidant, anti-allergic, and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1,2,4-thiadiazole-3-carbaldehyde in laboratory experiments include its low cost, its low toxicity, and its ability to facilitate the synthesis of bioactive molecules and drugs. Additionally, 1,2,4-thiadiazole-3-carbaldehyde is relatively stable and can be stored at room temperature. However, 1,2,4-thiadiazole-3-carbaldehyde is not very soluble in water, which can limit its usefulness in some laboratory experiments.

Future Directions

The future directions for research on 1,2,4-thiadiazole-3-carbaldehyde include further investigation into its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research should be conducted into the mechanisms of action of 1,2,4-thiadiazole-3-carbaldehyde, as well as its potential toxicity and safety in humans. Additionally, further research should be conducted into the potential use of 1,2,4-thiadiazole-3-carbaldehyde as an antioxidant, anti-allergic, and anti-bacterial agent. Finally, further research should be conducted into the potential use of 1,2,4-thiadiazole-3-carbaldehyde as a chelating agent and its potential use in the synthesis of new drugs.

Synthesis Methods

1,2,4-thiadiazole-3-carbaldehyde can be synthesized via a variety of methods, including the Ullmann reaction, the direct synthesis of thiourea, and the reaction of thiourea with aldehydes. The Ullmann reaction involves the reaction of an aryl halide with an amine in the presence of a copper catalyst. The direct synthesis of thiourea involves the reaction of a carbon disulfide with an amine, while the reaction of thiourea with aldehydes involves the reaction of thiourea with an aldehyde in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,2,4-thiadiazole-3-carbaldehyde involves the reaction of thiosemicarbazide with paraformaldehyde followed by cyclization with acetic anhydride.", "Starting Materials": [ "Thiosemicarbazide", "Paraformaldehyde", "Acetic anhydride" ], "Reaction": [ "Thiosemicarbazide is reacted with paraformaldehyde in the presence of a catalyst such as hydrochloric acid to form 1,2,4-thiadiazole-3-thiol.", "The 1,2,4-thiadiazole-3-thiol is then cyclized with acetic anhydride in the presence of a base such as sodium acetate to form 1,2,4-thiadiazole-3-carbaldehyde.", "The product can be purified by recrystallization or column chromatography." ] }

CAS RN

1083401-27-7

Product Name

1,2,4-thiadiazole-3-carbaldehyde

Molecular Formula

C3H2N2OS

Molecular Weight

114.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.